2-(3-Chlorophenyl)-4-pentyn-2-ol
Description
Contextualization of Alkynyl Tertiary Alcohols Bearing Aryl Halide Moieties
Alkynyl tertiary alcohols that also feature an aryl halide are a significant class of bifunctional molecules in organic chemistry. These compounds possess two highly reactive functional groups: a tertiary alcohol adjacent to an alkyne, and a halogen atom attached to an aromatic ring. This unique structural combination allows for a wide range of selective chemical transformations. The tertiary propargyl alcohol moiety can participate in reactions such as nucleophilic additions, substitutions, and rearrangements, while the aryl halide provides a handle for cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions. wikipedia.orglibretexts.orgorganic-chemistry.org This dual reactivity makes these compounds valuable building blocks for the synthesis of complex molecular architectures.
The presence of both a nucleophilic alcohol and an electrophilic carbon in the propargyl group, combined with the potential for palladium-catalyzed cross-coupling at the aryl halide site, opens up numerous possibilities for sequential or one-pot reaction sequences. wikipedia.orglibretexts.org The specific positioning of the chloro-substituent on the phenyl ring, as seen in 2-(3-chlorophenyl)-4-pentyn-2-ol, influences the electronic properties of the aryl group and can affect the reactivity of both the aryl halide and the tertiary alcohol.
Significance in Contemporary Organic Synthesis and Advanced Materials Research
The structural features of this compound make it a compound of considerable interest in modern organic synthesis. Its potential to act as a precursor for a variety of more complex molecules, including pharmaceuticals and biologically active compounds, is a key area of investigation. The ability to selectively functionalize either the alkyne, the alcohol, or the aryl halide portion of the molecule allows for the modular construction of diverse chemical scaffolds.
In the realm of advanced materials research, molecules containing both aryl and alkynyl groups are precursors to conjugated polymers and carbon-rich materials with interesting photophysical and electronic properties. The presence of a halogen atom offers a route to further functionalization, enabling the tuning of material properties. While specific research on this compound in materials science is not yet widely published, the broader class of aryl-alkynyl compounds is actively being explored for applications in organic electronics, nonlinear optics, and as functional coatings.
Scope and Objectives of the Research Outline
This article aims to provide a detailed overview of the chemical compound this compound. The primary objectives are to:
Detail its fundamental chemical and physical properties.
Explore established and potential synthetic routes for its preparation.
Discuss its reactivity and potential applications as a synthon in organic chemistry.
Investigate its prospective role in the development of advanced materials.
This review will focus exclusively on the chemical nature and potential utility of this compound, based on available scientific data and established principles of organic chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C11H11ClO |
|---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
2-(3-chlorophenyl)pent-4-yn-2-ol |
InChI |
InChI=1S/C11H11ClO/c1-3-7-11(2,13)9-5-4-6-10(12)8-9/h1,4-6,8,13H,7H2,2H3 |
InChI Key |
FQAHTUPLZZCGOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)(C1=CC(=CC=C1)Cl)O |
Origin of Product |
United States |
Chemical and Physical Properties
The fundamental properties of 2-(3-Chlorophenyl)-4-pentyn-2-ol are tabulated below. These properties are crucial for its handling, characterization, and for predicting its behavior in chemical reactions.
| Property | Value |
| Molecular Formula | C₁₁H₁₁ClO |
| Molecular Weight | 194.66 g/mol |
| CAS Number | 1341969-67-2 |
| Appearance | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
| Solubility | Not available |
Data for this table is based on publicly available chemical database information. Experimental values for some properties may not be available.
Advanced Synthetic Methodologies for 2 3 Chlorophenyl 4 Pentyn 2 Ol
Construction of the Tertiary Alcohol Core
The formation of the tertiary alcohol is a critical step in the synthesis of 2-(3-chlorophenyl)-4-pentyn-2-ol. Various methods have been developed to achieve this transformation, ranging from classical organometallic additions to modern enzymatic and stereocontrolled approaches.
Catalytic and Asymmetric Alkynylation of Ketones
Catalytic asymmetric synthesis represents a powerful method for producing optically active tertiary alcohols. acs.org One promising approach involves the catalytic asymmetric alkynylation of prochiral ketones. This method allows for the direct installation of both the alkyne and the chiral center in a single step. While specific examples for the direct synthesis of this compound via this method are not extensively documented, the general principle is well-established. The use of chiral catalysts can facilitate the enantioselective addition of an alkynyl nucleophile to 3-chloroacetophenone, yielding the desired chiral tertiary alcohol.
Advanced Organometallic Additions to Ketones (e.g., Grignard, Organolithium Reagents)
Grignard and organolithium reagents are classic and highly effective tools for the formation of carbon-carbon bonds. masterorganicchemistry.comyoutube.com The synthesis of this compound can be readily achieved by the addition of a propargyl Grignard or organolithium reagent to 3-chloroacetophenone.
Grignard Reaction: The reaction of propargyl bromide with magnesium metal generates the corresponding Grignard reagent, propargylmagnesium bromide. wikipedia.org This reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloroacetophenone. Subsequent acidic workup yields the racemic tertiary alcohol, this compound. youtube.commasterorganicchemistry.com The formation of byproducts can be a challenge, and reaction conditions must be carefully controlled to maximize the yield of the desired tertiary alcohol. libretexts.orggoogle.com
Organolithium Reaction: Alternatively, an organolithium reagent can be employed. For instance, treatment of a suitable propargyl precursor with a strong base like t-butyllithium can generate a propargyllithium species. nih.gov This highly reactive nucleophile readily adds to 3-chloroacetophenone to form the desired tertiary alcohol after protonation.
| Reagent Type | Starting Materials | Product | Key Considerations |
|---|---|---|---|
| Grignard Reagent | 3-Chloroacetophenone, Propargyl Bromide, Magnesium | This compound (racemic) | Anhydrous conditions are crucial. libretexts.org Side reactions like enolization of the ketone can occur. |
| Organolithium Reagent | 3-Chloroacetophenone, Propargyl Precursor, Strong Base (e.g., t-BuLi) | This compound (racemic) | Requires low temperatures to control reactivity. nih.gov The choice of solvent can influence the reaction outcome. |
Enzymatic and Biocatalytic Approaches to Tertiary Alcohols
The demand for enantiomerically pure tertiary alcohols has driven the development of enzymatic and biocatalytic methods. rsc.orgnih.gov While the synthesis of secondary alcohols via biocatalysis is well-established, the application to sterically hindered tertiary alcohols remains a significant challenge. acs.orgresearchgate.net
Enzymes such as lipases, epoxide hydrolases, and hydroxynitrile lyases have shown promise in the synthesis of some chiral tertiary alcohols. nih.govnih.gov These biocatalysts can offer high enantioselectivity under mild reaction conditions. rsc.org However, the bulky nature of many tertiary alcohols can limit their access to the enzyme's active site. acs.org Research is ongoing to discover and engineer enzymes with improved activity and selectivity for the synthesis of complex tertiary alcohols like this compound. nih.gov
Stereocontrolled Approaches for Quaternary Carbon Center Formation
The synthesis of a chiral tertiary alcohol inherently involves the creation of a quaternary carbon center, a significant challenge in organic synthesis. nih.govchemrxiv.org Several stereocontrolled strategies have been developed to address this challenge.
One approach is the nucleophilic substitution at a quaternary carbon stereocenter with complete inversion of configuration. nih.govacs.org This method, while counterintuitive, has been shown to be a viable strategy for creating tertiary alcohols with high stereospecificity. Another powerful technique is asymmetric allylic alkylation, which can be used to construct quaternary carbon centers with high enantioselectivity. chemrxiv.org Recent advancements have also demonstrated the synthesis of quaternary carbons from tertiary alcohols through photoredox catalysis merged with iron-mediated SH2 bond formation. princeton.edu While direct application of these methods to this compound is not explicitly detailed in the literature, they represent cutting-edge strategies that could potentially be adapted for its enantioselective synthesis.
Introduction and Functionalization of the Alkyne Moiety
The terminal alkyne group in this compound is a key functional handle for further synthetic transformations. Its introduction can be achieved through various methods, with palladium-catalyzed cross-coupling reactions being particularly prominent.
Palladium-Catalyzed Cross-Coupling Strategies for Terminal Alkynes (e.g., Sonogashira Coupling with emphasis on 3-chlorophenyl precursors)
The Sonogashira coupling is a powerful and versatile reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. libretexts.org
In the context of synthesizing precursors for this compound, the Sonogashira coupling can be utilized to couple a suitable alkyne with a 3-chlorophenyl halide. For instance, reacting 1-bromo-3-chlorobenzene (B44181) or 1-chloro-3-iodobenzene (B1293798) with a protected propargyl alcohol derivative, followed by deprotection, would yield a (3-chlorophenyl)-substituted propargyl alcohol. This intermediate could then be further elaborated to the target molecule. The reaction conditions for Sonogashira couplings are generally mild, tolerating a wide range of functional groups. wikipedia.orgbuet.ac.bdcore.ac.uk
| Reaction | Reactants | Catalyst System | Key Features |
|---|---|---|---|
| Sonogashira Coupling | Terminal Alkyne, 3-Chlorophenyl Halide (e.g., 1-bromo-3-chlorobenzene) | Palladium Catalyst (e.g., Pd(PPh3)4), Copper(I) Co-catalyst (e.g., CuI), Base (e.g., Et3N) | Mild reaction conditions. wikipedia.org Good functional group tolerance. libretexts.org Can be used to form C(sp)-C(sp2) bonds. |
Copper-Catalyzed Alkyne Synthesis Methods
Copper-catalyzed reactions are pivotal in the synthesis of propargylic alcohols. These methods often involve the coupling of a terminal alkyne with a carbonyl compound. The Favorskii reaction, a foundational method, involves the alkynylation of carbonyl compounds to produce propargylic alcohols. researchgate.net Modern advancements have led to the development of highly efficient copper(I)-based catalytic systems.
For instance, a copper(I)/phosphine (B1218219) system can homogeneously catalyze the alkynylation of formaldehyde (B43269) with acetylene (B1199291) or other terminal alkynes. researchgate.net This method shows high selectivity for the formation of propargyl alcohol. researchgate.net Another notable advancement is the use of NHC-copper(I) halide complexes (where NHC is an N-heterocyclic carbene) for the addition of terminal alkynes to ketones, which can be performed in water, offering a greener alternative. researchgate.net These reactions can proceed with low catalyst loading (0.1–2.0 mol%) and provide tertiary propargylic alcohols in high yields and with excellent chemoselectivity. researchgate.net
Furthermore, a simple and practical method for synthesizing propargyl alcohols involves a copper-catalyzed, manganese-mediated propargylation of aldehydes with propargyl bromides. nih.gov This system demonstrates high efficiency, mild reaction conditions, and broad substrate scope. nih.gov The choice of the propargyl bromide can influence the product, with 3-bromo-1-propyne leading to propargylation products and 1-bromo-2-pentyne (B134421) yielding allenic alcohols. nih.gov
The utility of copper catalysis extends to the synthesis of complex homopropargylic nitroalkanes through the α-functionalization of nitroalkanes with propargyl bromides. nih.gov This method is robust, tolerates a wide range of functional groups, and provides access to secondary and tertiary homopropargylic nitroalkanes which are precursors to biologically relevant heterocycles. nih.gov
Here is a table summarizing various copper-catalyzed methods for the synthesis of propargyl alcohol derivatives:
| Catalyst System | Reactants | Product Type | Key Features |
| Copper(I)/phosphine | Formaldehyde, terminal alkynes | Propargyl alcohol | High selectivity, biphasic water/toluene system allows for catalyst recycling. researchgate.net |
| [(NHC)CuX] | Terminal alkynes, 1,1,1-trifluoromethyl ketones | Tertiary propargylic trifluoromethyl alcohols | Performed in water, high yields, excellent chemoselectivity. researchgate.net |
| Cu-catalyzed, Mn-mediated | Aldehydes, propargyl bromides | Propargyl and allenyl alcohols | High chemoselectivity, mild conditions, broad substrate scope. nih.gov |
| CuBr | Nitroalkanes, propargyl bromides | Homopropargylic nitroalkanes | Mild, robust, highly functional group tolerant. nih.gov |
| Cu(OTf)₂ | Propargylic alcohols, P(O)H compounds | Allenylphosphoryl compounds | Ligand-, base-, and additive-free conditions. |
Novel Routes via Dehydrative and Deboronative Alkynylation
Recent advancements have introduced novel synthetic routes that bypass traditional organometallic reagents. Dehydrative coupling reactions, for example, offer an atom-economical and environmentally benign approach by forming a C-P bond from alcohols and P(O)-H compounds, with water as the only byproduct. researchgate.net These reactions can be catalyzed by Brønsted or Lewis acids. researchgate.net Pentafluorophenylboronic acid, in combination with oxalic acid, has been shown to effectively catalyze the dehydrative substitution of benzylic alcohols. bath.ac.uk
While direct deboronative alkynylation for tertiary alcohol synthesis is less common, related methodologies highlight the versatility of organoboron reagents. For instance, the combination of sBuLi and TMEDA can deprotonate chiral secondary dialkyl TIB esters, which then react with neopentyl boronic esters to form tertiary alcohols after rearrangement and oxidation. organic-chemistry.org
Selective Introduction and Modification of the 3-Chlorophenyl Group
The synthesis of this compound requires the precise introduction of the 3-chlorophenyl moiety. This can be achieved through various strategies involving aryl halide synthesis and transition-metal-catalyzed cross-coupling reactions.
Strategies for Aryl Halide Synthesis and Diversification
The synthesis of aryl chlorides can be accomplished through several methods. Direct chlorination of benzene (B151609) with chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride or iron(III) chloride is a classic approach. libretexts.org For more substituted or deactivated aromatic systems, N-halosuccinimides activated by strong acids like trifluoromethanesulfonic acid can be effective. organic-chemistry.org
Arylboronic acids are versatile intermediates that can be converted to aryl chlorides. A mild, copper(I)-catalyzed method is particularly useful for the conversion of electron-deficient arylboronic acids. organic-chemistry.org Another metal-free approach utilizes trichloroisocyanuric acid (TCICA) for the chlorodeboronation of organotrifluoroborates, which tolerates a broad range of functional groups. organic-chemistry.org
Regioselective synthesis is crucial for obtaining the desired 3-chloro substitution pattern. For instance, iridium-catalyzed borylation of 1,3-disubstituted arenes followed by reaction with copper(II) chloride can yield meta-halogenated aryl halides. organic-chemistry.org Suzuki-Miyaura cross-coupling reactions of dihalo-substituted cyclohexenones with aryl boronic acids have also been used to regioselectively synthesize aryl-chloro-substituted compounds. lookchem.com
Transition Metal-Catalyzed Arylation of Alkynes and Alcohols (e.g., photoredox/nickel dual catalysis for alkylarylation)
Transition metal catalysis offers powerful tools for forming C-C bonds between aryl groups and alkynes or alcohols. chemrxiv.org Nickel-catalyzed three-component coupling of aldehydes, alkynes, and arylboronic acids provides a direct route to stereodefined allylic alcohols. researchgate.netrsc.org
A particularly innovative approach is the combination of photoredox and nickel catalysis. nih.gov This dual catalytic system allows for the construction of C(sp³)-hybridized centers under very mild conditions and is tolerant of diverse functional groups. nih.gov Photoredox/nickel dual catalysis has been successfully applied to the 1,2-difunctionalization of alkenes and alkynes, enabling the formation of two sequential chemical bonds from simple starting materials in a single step. nih.govacs.org This methodology has been used for the asymmetric three-component carbosulfonylation of alkenes and for the reductive coupling of alkynes and aldehydes. acs.orgresearchgate.net This approach can be extended to the synthesis of polyalkylated allenes through the coupling of alkyl propargylic electrophiles with aliphatic amine-derived Katritzky salts. rsc.org
Nucleophilic Aromatic Substitution Routes for Aryl Halides
Nucleophilic aromatic substitution (SNA) offers another pathway for introducing substituents onto an aromatic ring. lumenlearning.compressbooks.pub This reaction typically requires an aryl halide activated by strongly electron-withdrawing groups in the ortho and/or para positions. lumenlearning.comlibretexts.orglibretexts.org The mechanism involves the addition of a nucleophile to the aryl halide, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the elimination of the halide ion. lumenlearning.compressbooks.publibretexts.org
While simple aryl halides are generally unreactive towards nucleophiles, the presence of activating groups like nitro groups significantly enhances reactivity. lumenlearning.comyoutube.com The reaction is also facilitated by the use of very strong nucleophiles. libretexts.orglibretexts.org Although less common than electrophilic aromatic substitution, SNA has specific applications, such as the reaction of 2,4-dinitrofluorobenzene with amino groups in proteins. libretexts.org
Multi-Component Reaction Approaches Incorporating Alkyne Functionality
Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form a complex product, adhering to the principles of pot, atom, and step economy. rsc.orgnih.gov Alkynes are valuable components in MCRs due to their ability to undergo numerous transformations. rsc.org
Several MCRs incorporate alkynes to build molecular complexity. For example, a zinc-mediated carbonyl alkylative amination reaction tolerates a wide range of functional groups, including alkynes, to synthesize α-branched amines. nih.govacs.org Another example is the A³-coupling reaction (aldehyde-alkyne-amine), which can be used to synthesize tertiary propargylic amines. nih.gov MCRs provide a powerful strategy for the rapid and efficient construction of complex molecules from simple and readily available starting materials. rsc.orgorganic-chemistry.org
Chemo-, Regio-, and Stereoselectivity Control in Multi-functionalized Substrates
The construction of this compound typically involves the nucleophilic addition of a propargyl or acetylide species to the carbonyl carbon of 3-chloroacetophenone. The success of this synthesis is critically dependent on navigating the challenges posed by the multi-functionalized nature of the substrates.
Chemoselectivity
Chemoselectivity refers to the ability to react with one functional group in the presence of others. In the synthesis of this compound from 3-chloroacetophenone, the primary challenge is to direct the nucleophilic attack exclusively to the ketone carbonyl group, avoiding reactions with the aryl chloride.
Highly reactive organometallic reagents, such as Grignard (RMgX) or organolithium (RLi) reagents, are strong bases and potent nucleophiles. quora.com While effective for carbonyl addition, they can also react with aryl halides, particularly in the presence of certain catalysts. A more chemoselective approach often involves the use of less reactive organometallic reagents. Organozinc and organoindium reagents, for instance, show high preference for addition to carbonyls over aryl halides. organic-chemistry.org
The use of "ate complexes," such as trimathylmagnesium(II) ate complexes ([RMe₂Mg]⁻[Li]⁺), can also enhance chemoselectivity in the alkylation of ketones, minimizing side reactions. nii.ac.jp Another strategy involves the use of additives. For example, the "Turbo Grignard reagent," iPrMgCl·LiCl, is known for its mild and chemoselective reactivity, tolerating sensitive functional groups like esters and carbamates, which suggests its potential utility in preserving the chloro-substituent during synthesis. hokudai.ac.jp
Detailed Research Findings on Chemoselectivity
Research on the alkynylation of carbonyls has shown that reaction conditions can be tuned to favor the desired outcome. For instance, the addition of terminal alkynes to ketones can be promoted by Me₂Zn in toluene. organic-chemistry.org Palladium-catalyzed, copper-free Sonogashira coupling reactions also provide a highly chemoselective route to aryl-substituted propargyl alcohols from aryl bromides, demonstrating compatibility with various functional groups. beilstein-journals.org This methodology could be adapted for aryl chlorides, which are typically less reactive.
| Method | Reagent/Catalyst | Key Feature | Potential Advantage for Synthesis |
| Grignard Reaction | iPrMgCl·LiCl (Turbo Grignard) | Mild and chemoselective | Tolerates sensitive functional groups, potentially avoiding reaction at the C-Cl bond. hokudai.ac.jp |
| Zinc-mediated Addition | Me₂Zn | Promotes addition of terminal alkynes | High selectivity for carbonyl addition over other functional groups. organic-chemistry.org |
| Sonogashira Coupling | Pd(OAc)₂ / Ligand (e.g., SPhos) | Copper-free conditions | High compatibility with functionalized aryl halides, offering a direct route. beilstein-journals.org |
| Indium-mediated Alkynylation | In(III)/BINOL | Bifunctional catalyst | Activates both the alkyne and the carbonyl, enabling high selectivity. organic-chemistry.org |
Regioselectivity
Regioselectivity becomes a critical consideration when using propargyl organometallic reagents, which can exist in equilibrium between propargyl and allenyl forms. The reaction of such a reagent with an electrophile like 3-chloroacetophenone can potentially yield two regioisomers: the desired tertiary propargyl alcohol (from acetylide attack) or a homopropargyl alcohol (from allenyl attack).
To synthesize this compound, the reaction must favor the attack of the terminal sp-hybridized carbon of the alkyne nucleophile onto the ketone. This is typically achieved by using a terminal alkyne, such as propargyl alcohol or propyne (B1212725) itself, which is first deprotonated with a suitable base to form a well-defined acetylide. This acetylide then acts as the nucleophile.
Alternatively, methods using propargyl halides with metals like magnesium or zinc can be controlled to favor the desired regioisomer. For example, Mg-mediated propargylation of carbonyl compounds under solvent-free conditions has been shown to produce homopropargyl alcohols with high regioselectivity. researchgate.net However, for the target molecule, direct alkynylation is the required pathway. The reaction of a pre-formed lithium or magnesium acetylide of propyne with 3-chloroacetophenone ensures that the addition occurs at the correct position, leading exclusively to the propargyl alcohol product.
Stereoselectivity
The C2 carbon atom in this compound is a stereocenter. Therefore, in the absence of chiral control, the synthesis will produce a racemic mixture of (R)- and (S)-enantiomers. Achieving stereoselectivity to produce a single enantiomer requires asymmetric synthesis methodologies.
The catalytic asymmetric alkynylation of ketones is a well-established field for generating chiral tertiary propargyl alcohols. organic-chemistry.org This is most commonly achieved using a prochiral ketone and a terminal alkyne in the presence of a chiral catalyst system.
Key Asymmetric Methodologies:
Zinc-based Catalysts: The addition of terminal alkynes to ketones can be rendered highly enantioselective by using dialkylzinc reagents in the presence of a chiral amino alcohol. A widely used and inexpensive ligand is (+)-N-methylephedrine, which, when combined with Zn(OTf)₂, can mediate additions with high enantiomeric excess (ee). organic-chemistry.org
Titanium and Indium-based Catalysts: Chiral BINOL (1,1'-Bi-2-naphthol) and its derivatives are powerful ligands for asymmetric catalysis. The combination of BINOL with Ti(OiPr)₄ can catalyze the reaction between alkynylzinc reagents and aldehydes to give chiral propargyl alcohols with high enantioselectivity. organic-chemistry.org Similarly, In(III)/BINOL systems act as bifunctional catalysts, activating both the alkyne and the carbonyl substrate to achieve high enantioselectivity. organic-chemistry.org
Chiral Phosphoric Acids: In recent years, chiral phosphoric acids have emerged as powerful organocatalysts for a variety of asymmetric transformations, including cyclodehydration reactions to form atropisomeric heterocycles. nih.gov Their application in asymmetric additions to ketones is also an area of active research.
Illustrative Data on Enantioselective Alkynylation
The following table summarizes representative results from the literature for the asymmetric synthesis of chiral propargyl alcohols, which are analogous to the synthesis of this compound.
| Catalyst System | Chiral Ligand/Catalyst | Substrate Type | Typical Enantiomeric Excess (ee) | Reference |
| Zn(OTf)₂ | (+)-N-Methylephedrine | Aldehydes & Ketones | Up to 99% | organic-chemistry.org |
| Ti(OiPr)₄ | (R)-BINOL | Aldehydes | High | organic-chemistry.org |
| In(III) triflate | (S)-BINOL | Aldehydes | High | organic-chemistry.org |
| Chiral Phosphoric Acid | (R)-TRIP | Hydrazide/Diketone | 71:29 er (enantiomeric ratio) | nih.gov |
These methodologies demonstrate that by carefully selecting the reagents, catalysts, and reaction conditions, it is possible to control the chemo-, regio-, and stereochemical outcome of the synthesis, enabling the efficient and selective production of complex targets like this compound.
Mechanistic Investigations of Reactions Involving 2 3 Chlorophenyl 4 Pentyn 2 Ol
Reaction Pathways and Intermediates of Tertiary Alcohols
The tertiary alcohol functionality in 2-(3-Chlorophenyl)-4-pentyn-2-ol is a primary site for reactivity, particularly under acidic conditions. Propargyl alcohols, in general, are known to undergo a variety of transformations, including rearrangements and eliminations. wikipedia.org
Detailed Mechanisms of Alcohol-Mediated Transformations (e.g., Elimination, Rearrangements)
Under acidic catalysis, tertiary propargylic alcohols like this compound are prone to several key rearrangements. slideshare.net
Meyer-Schuster Rearrangement : This acid-catalyzed reaction converts tertiary propargyl alcohols into α,β-unsaturated ketones. wikipedia.org The mechanism involves the protonation of the hydroxyl group, followed by a rate-determining 1,3-shift of the protonated hydroxyl group to form an allene (B1206475) intermediate. wikipedia.org Subsequent tautomerization of the allenol leads to the final α,β-unsaturated ketone. wikipedia.org For this compound, this would lead to the formation of 5-(3-chlorophenyl)hex-4-en-2-one. The reaction is often irreversible. wikipedia.org Studies have shown that the transition state is stabilized by solvent caging effects, and the reaction exhibits a significant negative entropy of activation, suggesting a highly ordered transition state. wikipedia.orgacs.org
Rupe Rearrangement : Competing with the Meyer-Schuster rearrangement, the Rupe rearrangement also occurs under acidic conditions but yields α,β-unsaturated methyl ketones through a different pathway. wikipedia.orgsynarchive.com This reaction is particularly noted for tertiary alcohols containing a terminal alkyne. wikipedia.org The mechanism proceeds via an enyne intermediate. slideshare.netwikipedia.org
Elimination Reactions : In the presence of strong acids, elimination of water from the tertiary alcohol can occur, leading to the formation of an enyne. thieme-connect.com For this compound, this would result in 2-(3-chlorophenyl)-2-methylpent-4-en-1-yne.
Oxidative Rearrangement : Treatment with a peroxy acid like m-CPBA can induce an oxidative rearrangement. The proposed mechanism involves the epoxidation of the alkyne to form a highly reactive oxirene (B85696) intermediate, which then undergoes a 1,2-aryl shift to form a ketene. Subsequent reaction with water yields a tetrasubstituted alkene with a carboxylic acid substituent. thieme-connect.com
The choice between these pathways is influenced by reaction conditions, including the strength of the acid and the solvent used. wikipedia.org Mildly acidic conditions or the use of transition metal catalysts can favor the Meyer-Schuster rearrangement over the Rupe pathway. wikipedia.org
Alkyne Reactivity: Stereoelectronic Effects and Catalytic Activation
The terminal alkyne group is a versatile handle for a wide array of chemical transformations due to its high electron density and the acidity of its terminal proton. alfa-chemistry.comchemistrysteps.com
Electrophilic and Nucleophilic Additions to the Triple Bond
Electrophilic Addition : Alkynes undergo electrophilic addition, although they are generally less reactive than alkenes due to the formation of a less stable vinyl cation intermediate. chemistrysteps.comlibretexts.org The addition of hydrogen halides (HX) follows Markovnikov's rule, where the hydrogen adds to the terminal carbon and the halide to the internal carbon. libretexts.orglibretexts.org With excess HX, a geminal dihalide is formed. libretexts.org Halogenation (e.g., with Br₂) also occurs, typically with anti-stereoselectivity, to form a dihaloalkene, which can react further to a tetrahaloalkane. libretexts.orglumenlearning.com
Nucleophilic Addition : The terminal proton of the alkyne is acidic (pKa ≈ 25) and can be removed by a strong base (like NaNH₂) to form a potent nucleophile, the acetylide anion. alfa-chemistry.comlibretexts.org This acetylide can participate in:
Nucleophilic Substitution (S_N2) : Reacting with primary alkyl halides to form a new C-C bond and a more substituted alkyne. libretexts.org
Nucleophilic Addition to Carbonyls : Adding to aldehydes and ketones to create propargyl alcohols. libretexts.org
Hydration : In the presence of aqueous acid and a mercury(II) salt catalyst, terminal alkynes undergo Markovnikov hydration to produce methyl ketones after the tautomerization of the initial enol intermediate. libretexts.orgmsu.edu
Transition Metal-Catalyzed Alkyne Transformations and their Mechanistic Manifolds
Transition metals are pivotal in activating the alkyne C-C triple bond for various transformations. scispace.comacs.orgnumberanalytics.com
Gold and Platinum Catalysis : Gold(I) and other electrophilic metals are particularly effective at activating alkynes towards nucleophilic attack. capes.gov.bracs.org Gold(I) complexes can catalyze the addition of various nucleophiles, including alcohols, to form new products like cyclic acetals. acs.org The high catalytic activity of gold compared to platinum in some additions is attributed to relativistic effects influencing the frontier molecular orbitals of the alkyne-catalyst complex. acs.org Gold catalysis can also enable complex trifunctionalization reactions, combining π-acid activation, vinyl-gold addition, and redox catalysis in a single pot. nih.gov
Palladium/Copper Catalysis (Sonogashira Coupling) : This is a cornerstone cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orggold-chemistry.org The reaction is catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. organic-chemistry.orgjk-sci.com The catalytic cycle involves two main parts:
Palladium Cycle : Oxidative addition of the aryl halide (the 3-chlorophenyl group in a related substrate) to the Pd(0) catalyst, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org
Copper Cycle : The terminal alkyne reacts with the Cu(I) salt in the presence of the base to form the key copper acetylide intermediate, which then enters the palladium cycle. youtube.com
The reactivity of the aryl halide is a crucial factor, with iodides being more reactive than bromides. wikipedia.org
Radical and Cycloaddition Mechanisms Involving Alkynes
Radical Addition : Alkynes can undergo free-radical additions. For instance, the addition of HBr in the presence of peroxides proceeds via a radical mechanism, leading to the anti-Markovnikov product. libretexts.orglumenlearning.comaklectures.com The bromine radical adds to the terminal carbon to form the more stable secondary vinyl radical, which then abstracts a hydrogen atom from HBr. youtube.comwikipedia.org This typically results in a mixture of E and Z isomers. youtube.com
Cycloaddition Reactions :
[3+2] Cycloaddition (Click Chemistry) : The terminal alkyne is a key component in the Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles. libretexts.org This reaction is famously catalyzed by copper(I), which accelerates the reaction dramatically and controls the regioselectivity to exclusively yield the 1,4-disubstituted triazole. organic-chemistry.org A plausible mechanism involves the formation of a copper acetylide, which then reacts with the azide. researchgate.net Ruthenium catalysts can also be used, but they lead to the 1,5-disubstituted regioisomer. organic-chemistry.org
[2+2+2] Cycloaddition : Transition metals can catalyze the cyclotrimerization of alkynes to form substituted benzene (B151609) rings.
Diels-Alder Reaction : Alkynes can act as dienophiles in [4+2] cycloaddition reactions, although they are generally less reactive than alkenes.
Aryl Halide Reactivity: Electronic and Steric Influences
The 3-chlorophenyl group on this compound possesses its own distinct reactivity, primarily centered on the carbon-chlorine bond.
Electronic Effects : The chlorine atom is an electronegative, electron-withdrawing group (EWG) via induction, but it is also a weak deactivating group in electrophilic aromatic substitution due to its lone pairs participating in resonance. It directs incoming electrophiles to the ortho and para positions.
Steric Effects : The chlorine atom exerts a moderate steric influence on the adjacent positions of the aromatic ring.
Cross-Coupling Reactions : The C-Cl bond is the least reactive among the aryl halides (C-I > C-Br > C-Cl) in palladium-catalyzed cross-coupling reactions like the Sonogashira, Suzuki, and Buchwald-Hartwig couplings. While aryl iodides and bromides are common substrates for Sonogashira couplings, the use of aryl chlorides often requires more specialized and highly active catalyst systems or harsher reaction conditions. wikipedia.org However, advancements have led to catalysts capable of activating aryl chlorides for these transformations.
Data Tables
Table 1: Summary of Key Reactions and Mechanisms for this compound
| Functional Group | Reaction Type | Reagents/Conditions | Key Intermediate(s) | Product Type |
| Tertiary Alcohol | Meyer-Schuster Rearrangement | Acid (H+) | Allenol | α,β-Unsaturated Ketone |
| Tertiary Alcohol | Rupe Rearrangement | Acid (H+) | Enyne | α,β-Unsaturated Ketone |
| Tertiary Alcohol | Elimination | Strong Acid | Carbocation | Enyne |
| Alkyne | Electrophilic Addition (Hydrohalogenation) | HX | Vinyl Cation | Haloalkene / Geminal Dihaloalkane |
| Alkyne | Nucleophilic Addition (via Acetylide) | 1. Strong Base (e.g., NaNH₂) 2. Electrophile (e.g., R-X, C=O) | Acetylide Anion | Substituted Alkyne / Propargyl Alcohol |
| Alkyne / Aryl Halide | Sonogashira Coupling | Pd(0) catalyst, Cu(I) co-catalyst, Base | Copper Acetylide, Ar-Pd(II)-X | Aryl-substituted Alkyne |
| Alkyne | Radical Addition | HBr, Peroxides | Vinyl Radical | Anti-Markovnikov Haloalkene |
| Alkyne | [3+2] Cycloaddition | Azide, Cu(I) catalyst | Copper Acetylide | 1,4-Disubstituted Triazole |
Mechanistic Insights into Nucleophilic Aromatic Substitution (SNA r, Benzyne)
Nucleophilic aromatic substitution (SNA r) on an aryl halide like this compound is generally challenging. The reactivity of aryl halides toward nucleophilic substitution is significantly lower than that of alkyl halides. libretexts.org However, under specific conditions, two primary mechanisms can be operative: the addition-elimination (SNA r) mechanism and the elimination-addition (benzyne) mechanism.
Addition-Elimination (SNA r) Mechanism:
The classic SNA r mechanism requires the aromatic ring to be "activated" by potent electron-withdrawing groups (EWGs) at positions ortho or para to the leaving group (the chlorine atom). pressbooks.pubbyjus.com These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack. pressbooks.pubstrath.ac.uk
For this compound, the chlorine atom is at the meta position relative to the 1-(1-hydroxy-2-pentyn-1-yl)ethyl substituent. This substituent is weakly electron-withdrawing, but it is not positioned to provide the necessary resonance stabilization for a Meisenheimer intermediate. byjus.com Therefore, the addition-elimination SNA r pathway is considered highly unlikely under standard conditions. For this mechanism to proceed, the reaction would require harsh conditions and a very strong nucleophile, and even then, it would be exceptionally slow.
Elimination-Addition (Benzyne) Mechanism:
In the absence of activating EWGs, nucleophilic aromatic substitution can proceed through a highly reactive benzyne (B1209423) intermediate, particularly under forcing conditions with a very strong base, such as sodium amide (NaNH₂) or at high temperatures with sodium hydroxide. libretexts.orgpressbooks.publibretexts.org
The mechanism involves two main stages:
Elimination: A strong base abstracts a proton from one of the carbons adjacent to the carbon bearing the chlorine atom. In the case of this compound, this could be the proton at C2 or C4. This is followed by the elimination of the chloride ion, forming a strained, highly reactive "triple bond" within the benzene ring. pressbooks.pubcolumbia.edu This intermediate is known as a benzyne. columbia.edufiveable.me
Addition: The nucleophile then attacks one of the two carbons of the benzyne triple bond. pressbooks.pub Subsequent protonation yields the substituted product.
A key feature of the benzyne mechanism is that it often leads to a mixture of products, as the incoming nucleophile can attack either carbon of the aryne. masterorganicchemistry.comyoutube.com For this compound, this would result in the formation of both meta- and para-substituted products, a phenomenon known as "cine-substitution."
Table 1: Comparison of SNA r and Benzyne Mechanisms for this compound
| Feature | Addition-Elimination (SNA r) | Elimination-Addition (Benzyne) |
|---|---|---|
| Requirement | Strong electron-withdrawing groups at ortho/para positions | Very strong base (e.g., NaNH₂) or high temperature |
| Intermediate | Meisenheimer complex (anionic) | Benzyne (neutral, highly strained) |
| Regiochemistry | Ipso-substitution (nucleophile replaces the leaving group) | Mixture of ipso- and cine-substitution products |
| Plausibility for this Compound | Very low | Possible under forcing conditions |
Radical Generation and Reactions of Aryl Halides (e.g., Photoredox-Initiated Processes)
The generation of aryl radicals from aryl chlorides offers a distinct pathway for forming new bonds, circumventing the limitations of ionic pathways. While aryl chlorides are generally robust, modern synthetic methods, particularly those involving photoredox catalysis, have made their activation more accessible. nih.gov
Mechanism of Photoredox-Initiated Radical Generation:
Visible-light photoredox catalysis utilizes a photocatalyst (PC) that, upon absorbing light, becomes excited to a state where it can engage in single-electron transfer (SET) with a substrate. nih.gov To generate an aryl radical from this compound, a reductive quenching cycle would be employed.
The proposed cycle is as follows:
Excitation: A photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) absorbs visible light and enters an excited state (PC*). nih.gov
Single-Electron Transfer (SET): The excited photocatalyst is a potent reductant and can transfer a single electron to the aryl chloride. However, aryl chlorides are difficult to reduce. nih.gov Advanced strategies, such as electron-primed photoredox catalysis, can overcome these energetic barriers, enabling the reduction of even electron-rich aryl chlorides. organic-chemistry.orgacs.org
Radical Anion Formation and Fragmentation: The transfer of an electron to this compound forms a transient radical anion. This species rapidly fragments, cleaving the C-Cl bond to release a chloride ion and the desired 3-(1-hydroxy-2-pentyn-1-yl)phenyl radical. nih.gov
Radical Trapping: The generated aryl radical is highly reactive and can be trapped by a variety of radical acceptors, such as alkenes or other coupling partners, to form new carbon-carbon or carbon-heteroatom bonds. nih.govacs.org
Catalyst Regeneration: The oxidized photocatalyst is returned to its ground state by a sacrificial electron donor in the reaction mixture, completing the catalytic cycle.
This photoredox approach allows for the formation of aryl radicals under remarkably mild conditions, often at room temperature, and displays excellent functional group tolerance, which is crucial given the presence of the alcohol and alkyne moieties in the target molecule. organic-chemistry.org
Catalytic Cycles of Cross-Coupling Reactions (e.g., Carbon-Carbon, Carbon-Sulfur, Carbon-Nitrogen coupling with aryl halides)
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C, C-N, and C-S bond formation, and aryl chlorides are viable substrates, although they are less reactive than the corresponding bromides or iodides. libretexts.orgwikipedia.orgresearchgate.net These reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) couple. youtube.comyoutube.com
The generalized catalytic cycle consists of three key steps: libretexts.orglibretexts.org
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-determining step for aryl chlorides and can require specialized, electron-rich, and bulky phosphine (B1218219) ligands to facilitate the reaction. libretexts.orgrsc.org This step forms a square planar Aryl-Pd(II)-Cl intermediate.
Transmetalation: The organic group from an organometallic reagent (e.g., R' from R'-B(OH)₂ in Suzuki coupling, R' from R'-SnBu₃ in Stille coupling) is transferred to the palladium center, displacing the chloride. youtube.com In C-N (Buchwald-Hartwig) or C-S coupling, this step involves the coordination of the amine or thiol, followed by deprotonation with a base to form the palladium-amido or -thiolate complex. numberanalytics.comnih.gov
Reductive Elimination: The two organic groups (the aryl from our substrate and the newly transferred group) on the palladium center couple and are eliminated from the metal, forming the final product. This step regenerates the active Pd(0) catalyst, which can then re-enter the cycle. youtube.com
Table 2: Major Cross-Coupling Reactions Applicable to this compound
| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura libretexts.org | Carbon-Carbon (Aryl-Aryl/Alkyl) | Organoboron reagent (R-B(OH)₂) | Pd(0) catalyst, phosphine ligand, base (e.g., K₂CO₃) |
| Sonogashira wikipedia.orglibretexts.org | Carbon-Carbon (Aryl-Alkynyl) | Terminal alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, amine base |
| Buchwald-Hartwig numberanalytics.comresearchgate.net | Carbon-Nitrogen (Aryl-Amine) | Amine (R₂NH) | Pd(0) catalyst, specialized phosphine ligand, strong base (e.g., NaOtBu) |
| Ullmann Condensation mdpi.com | Carbon-Oxygen/Sulfur | Alcohol (R-OH) or Thiol (R-SH) | Copper catalyst, base |
The reactivity in these couplings is highly dependent on the choice of catalyst, ligand, and base. For a sterically accessible but electronically unactivated aryl chloride like this compound, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often required to achieve efficient oxidative addition and subsequent coupling. researchgate.net
Synergistic and Antagonistic Effects of Multiple Functional Groups on Reaction Mechanisms
The presence of three distinct functional groups on this compound leads to potential electronic and steric interactions that can influence reaction outcomes.
Synergistic Effects:
In some metal-catalyzed reactions, the hydroxyl or alkyne group could act as a directing group through temporary coordination to the metal center. This chelation could pre-organize the substrate around the catalyst, potentially facilitating the oxidative addition at the C-Cl bond and increasing reaction rates or selectivity.
The terminal alkyne itself can participate in tandem reactions. For instance, after a successful Suzuki coupling at the chloride position, the alkyne remains available for a subsequent Sonogashira coupling, allowing for the rapid construction of molecular complexity from a single starting material.
Antagonistic Effects:
Steric Hindrance: The 1-(1-hydroxy-2-pentyn-1-yl)ethyl group is moderately bulky. This steric hindrance could impede the approach of a large catalytic complex to the C-Cl bond, potentially slowing down the rate of oxidative addition in cross-coupling reactions. thieme-connect.comrsc.orgrsc.org This effect would be more pronounced with sterically demanding ligands or coupling partners.
Substrate-Reagent Incompatibility: The acidic protons of the terminal alkyne and the tertiary alcohol can interfere with certain reaction conditions.
In reactions requiring strong bases (e.g., Buchwald-Hartwig amination, benzyne formation), these acidic protons can be deprotonated. This consumes the base and can lead to unwanted side reactions. For example, deprotonation of the alkyne could lead to Glaser-type homo-coupling. rsc.org
The hydroxyl group can coordinate to and potentially poison certain metal catalysts or react with organometallic coupling reagents. In such cases, protection of the hydroxyl group (e.g., as a silyl (B83357) ether) may be necessary prior to the intended reaction.
These competing effects necessitate careful selection of reaction conditions—including catalyst, ligand, base, and solvent—to favor the desired mechanistic pathway and achieve the target transformation efficiently.
Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation
Real-time In-situ Reaction Monitoring by Spectroscopic Techniques (e.g., NMR, IR, Raman)
The synthesis of tertiary propargyl alcohols such as 2-(3-Chlorophenyl)-4-pentyn-2-ol, commonly prepared via the addition of a metal acetylide to a ketone, is a dynamic process with the potential for side reactions and transient intermediates. Real-time, in-situ monitoring provides a continuous stream of data on the concentrations of reactants, products, and any observable intermediates, allowing for precise control and a deeper understanding of the reaction kinetics.
Near-Infrared (NIR) and Infrared (IR) Spectroscopy: In-situ IR and NIR spectroscopy are powerful tools for monitoring the progress of reactions like the Grignard synthesis of this compound. dtu.dk For instance, in a Grignard reaction, the consumption of the ketone starting material (3-chloroacetophenone) and the formation of the magnesium alkoxide intermediate can be tracked by observing changes in the carbonyl (C=O) stretching frequency and the appearance of C-O-Mg vibrations, respectively. The distinct vibrational frequencies of the functional groups involved serve as reliable markers for their respective concentrations.
Raman Spectroscopy: Raman spectroscopy offers a complementary in-situ monitoring approach. The terminal alkyne C≡C stretch in this compound is expected to produce a strong and sharp Raman signal, making it an excellent probe for monitoring the formation of the product. uantwerpen.be The C-Cl stretching mode of the chlorophenyl group can also be monitored. uantwerpen.be
Nuclear Magnetic Resonance (NMR) Spectroscopy: Online NMR spectroscopy can provide detailed structural information in real-time. nih.gov For the synthesis of this compound, one could monitor the disappearance of the ketone's characteristic signals and the appearance of new signals corresponding to the tertiary alcohol product. The chemical shifts of the protons and carbons in the vicinity of the reaction center would provide direct evidence of the transformation.
A hypothetical data table for in-situ monitoring of the synthesis of this compound is presented below.
| Spectroscopic Technique | Monitored Species | Expected Wavenumber/Chemical Shift |
| FTIR | 3-Chloroacetophenone (reactant) | ~1685 cm⁻¹ (C=O stretch) |
| Magnesium alkoxide (intermediate) | Appearance of new C-O-Mg bands | |
| This compound (product) | ~3400 cm⁻¹ (broad, O-H stretch), ~2100 cm⁻¹ (weak, C≡C stretch) | |
| Raman | This compound (product) | ~2100 cm⁻¹ (strong, C≡C stretch), ~1100 cm⁻¹ (C-Cl stretch) |
| ¹H NMR | 3-Chloroacetophenone (reactant) | ~2.6 ppm (s, 3H, -COCH₃) |
| This compound (product) | ~1.7 ppm (s, 3H, -CH₃), ~2.5 ppm (d, 2H, -CH₂-), ~2.0 ppm (s, 1H, -OH) |
Identification and Characterization of Transient Intermediates
The elucidation of a reaction mechanism often hinges on the detection and characterization of short-lived transient intermediates. In the synthesis of this compound via a Grignard-type reaction, several transient species are expected.
The primary intermediate is the magnesium alkoxide formed immediately after the nucleophilic addition of the acetylide to the ketone. This species is generally stable under the reaction conditions but is converted to the final alcohol upon aqueous workup. In-situ IR spectroscopy can be particularly effective in observing the formation of this alkoxide. mt.com
Furthermore, depending on the reaction conditions, other transient species such as radical intermediates or aggregated Grignard reagents might be present. researchgate.net Techniques like electron paramagnetic resonance (EPR) spectroscopy could be employed if radical pathways are suspected. The use of rapid-injection NMR or stopped-flow techniques coupled with spectroscopy can help to capture and characterize these fleeting intermediates.
Advanced NMR Experiments for Structural Dynamics and Conformational Analysis
The three-dimensional structure and conformational dynamics of this compound can be investigated in detail using advanced NMR techniques. The presence of a chiral center and a rotatable aryl group suggests the possibility of complex conformational equilibria.
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can be used to determine the through-space proximity of protons. This can help to establish the preferred orientation of the 3-chlorophenyl group relative to the rest of the molecule. For instance, NOEs between the protons of the phenyl ring and the methyl or methylene (B1212753) groups would indicate a specific conformational preference. rsc.orgplos.org
Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study the dynamic processes of the molecule, such as the rotation around the C-C bond connecting the phenyl ring to the chiral center. researchgate.net Changes in the chemical shifts and the coalescence of signals can provide information about the energy barriers to rotation and the populations of different conformers.
Computational Modeling: In conjunction with experimental NMR data, computational chemistry can be employed to calculate the energies of different conformers and predict their NMR parameters, aiding in the interpretation of the experimental spectra. plos.org
| NMR Experiment | Information Obtained |
| ¹H-¹H COSY | Shows proton-proton scalar couplings within the molecule. |
| ¹H-¹³C HSQC | Correlates directly bonded protons and carbons. |
| ¹H-¹³C HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. |
| NOESY/ROESY | Reveals through-space proximity of protons, aiding in conformational analysis. |
| VT-NMR | Investigates dynamic processes like bond rotation and conformational exchange. |
Conclusion
Structural Deconvolution of this compound
The structure of this compound comprises three key features: a tertiary alcohol at a stereocenter, a terminal alkyne, and a 3-chlorophenyl group.
The central carbon atom of the alcohol is a stereocenter, bonded to a methyl group, a propargyl group, a 3-chlorophenyl group, and a hydroxyl group. The formation of such a tertiary alcohol is commonly achieved through the nucleophilic addition of an organometallic reagent to a ketone. A primary disconnection strategy, therefore, involves breaking the carbon-carbon bond between the stereocenter and one of the attached carbon groups. The most strategically sound disconnection is between the stereocenter and the propargyl group, leading to a ketone precursor, 3'-chloroacetophenone (B45991), and a propargyl nucleophile.
The terminal alkyne (a propargyl group) possesses an acidic proton, which can be readily deprotonated by a strong base to form a nucleophilic acetylide. This acetylide can then react with electrophiles, such as the carbonyl carbon of a ketone. The terminal alkyne is a key functional group for the primary bond-forming reaction in the synthesis of the target molecule.
The 3-chlorophenyl group is an electron-withdrawing substituent due to the electronegativity of the chlorine atom. This electronic effect can influence the reactivity of the aromatic ring and adjacent functional groups. In the context of the proposed synthesis, the 3-chlorophenyl group is part of the ketone precursor, 3'-chloroacetophenone. The chloro-substituent is relatively unreactive under the nucleophilic addition conditions used to form the tertiary alcohol.
Key Disconnection Approaches for Carbon-Carbon and Carbon-Oxygen Bond Formation
The most logical retrosynthetic disconnection of this compound is the carbon-carbon bond between the quaternary carbon and the propargyl group. This disconnection is based on the reliability and efficiency of the Grignard reaction for the formation of tertiary alcohols. nih.govyoutube.comchemeo.com This leads to two key synthons: a 3-chlorophenyl methyl ketone cation and a propargyl anion.
An alternative, though less common, disconnection would be of the carbon-oxygen bond. However, this would require the formation of a tertiary carbocation, which could be prone to rearrangement and side reactions, making this a less favorable synthetic strategy.
Identification of Advanced Precursor Synthons and Reagents
Based on the primary disconnection strategy, the following precursors and reagents are identified:
3'-Chloroacetophenone: This commercially available ketone serves as the electrophilic precursor. nih.gov
Propargyl bromide: This is a common and effective source for the propargyl group.
Magnesium metal: Used to form the Grignard reagent from propargyl bromide. uwindsor.ca
The synthetic equivalent of the propargyl anion synthon is the propargyl Grignard reagent (propargylmagnesium bromide), which can be prepared in situ from propargyl bromide and magnesium metal. uwindsor.ca This powerful nucleophile will readily add to the carbonyl group of 3'-chloroacetophenone to form the desired tertiary alcohol after an acidic workup. youtube.comchemeo.com
Academic Applications in Organic Synthesis and Functional Materials
Role in Catalysis Research
Catalysis is a cornerstone of modern organic and polymer chemistry, enabling efficient, selective, and sustainable chemical transformations that are crucial for both industrial applications and fundamental research. mdpi.com Catalysts accelerate reactions and offer precise control over product selectivity and stereochemistry. mdpi.com The structural features of 2-(3-chlorophenyl)-4-pentyn-2-ol—namely the terminal alkyne and the chiral center adjacent to an aromatic ring—make it a candidate for investigation in various areas of catalysis research.
The development of new ligands and chiral auxiliaries is fundamental to advancing asymmetric catalysis, which is critical for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. wikipedia.orgsigmaaldrich.com
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. sigmaaldrich.com Given that this compound is a chiral molecule (due to the stereocenter at the second carbon), it could theoretically be resolved into its individual enantiomers and investigated as a chiral auxiliary. For instance, the hydroxyl group could be esterified with an achiral carboxylic acid, and the resulting chiral ester could be subjected to reactions where the stereochemical course is directed by the bulky, chiral alcohol moiety.
In ligand design , the terminal alkyne group of this compound offers a handle for coordination to transition metals. The alkyne could be used to synthesize more complex molecules that can act as ligands. For example, the alkyne could undergo click chemistry reactions or be deprotonated to form an acetylide, which can then be used in the synthesis of bidentate or polydentate ligands. The presence of the 3-chlorophenyl group can also influence the electronic properties and steric bulk of a potential ligand, which are critical factors in tuning the reactivity and selectivity of a metal catalyst.
Table 1: Potential Applications in Ligand Design and as a Chiral Auxiliary
| Application Area | Relevant Functional Group(s) | Potential Role of this compound |
| Chiral Auxiliary | Chiral center, Hydroxyl group | To direct the stereochemical outcome of reactions on a covalently attached substrate. |
| Ligand Synthesis | Terminal alkyne, Phenyl group | As a building block for constructing more complex chiral ligands for asymmetric catalysis. |
The unique combination of functional groups in this compound makes it a substrate for exploring novel reaction pathways. The terminal alkyne is a particularly versatile functional group that can participate in a wide array of transformations.
For example, the terminal alkyne can undergo cycloaddition reactions . The reaction of a terminal alkyne with an aryl nitrile oxide can be used to prepare c-aryl glycosides. sigmaaldrich.com Investigating similar cycloadditions with this compound could lead to the synthesis of novel heterocyclic compounds with potential biological activity.
Furthermore, the presence of both a hydroxyl group and an alkyne in the same molecule opens up the possibility of intramolecular reactions . Under the right catalytic conditions, an intramolecular cyclization could occur, leading to the formation of cyclic ethers or other complex ring systems. The specific outcome of such reactions would depend on the catalyst and reaction conditions employed, offering a rich area for methodological exploration.
The compound could also be used as a starting material in the synthesis of Fischer-type carbene complexes . For instance, 4-pentyn-2-ol (B120216) has been used in the synthesis of rhenium(III) benzoyldiazenido-2-oxacyclocarbenes. sigmaaldrich.com Applying similar chemistry to this compound could lead to new types of metal-carbene complexes, which are valuable catalysts and reagents in organic synthesis.
Table 2: Potential Novel Reaction Pathways
| Reaction Type | Key Functional Group | Potential Product Class |
| Cycloaddition | Terminal Alkyne | Heterocyclic compounds |
| Intramolecular Cyclization | Alkyne and Hydroxyl | Cyclic ethers, complex ring systems |
| Carbene Synthesis | Alkyne and Hydroxyl | Fischer-type metal-carbene complexes |
While the specific catalytic applications of this compound are not yet established in the scientific literature, its structure suggests a range of possibilities for future research in the development of new synthetic methodologies and functional materials.
Future Research Directions and Emerging Paradigms
Integration of Sustainable Chemistry Principles
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of sustainable practices.
Green Solvents: The synthesis of propargyl alcohols, including 2-(3-Chlorophenyl)-4-pentyn-2-ol, traditionally involves volatile organic compounds (VOCs) as solvents. Future research will likely focus on replacing these with greener alternatives such as water, supercritical fluids (like CO2), ionic liquids, and deep eutectic solvents. researchgate.net The use of safer, recoverable, and reusable solvents is a key tenet of green chemistry. researchgate.net For instance, some syntheses of similar compounds have explored solvent-free conditions, which represents the ideal green chemistry scenario. researchgate.netrsc.org
Waste Reduction: A significant goal in the synthesis of this compound is the minimization of waste. This can be achieved through atom-economical reactions that maximize the incorporation of all starting materials into the final product. researchgate.net The use of recyclable catalysts, such as solid acid catalysts, can also contribute to waste reduction by simplifying purification processes and allowing for catalyst reuse over multiple cycles. rsc.orgnih.gov
Continuous Flow Chemistry for Scalable Synthesis and Process Optimization
Continuous flow chemistry offers numerous advantages over traditional batch processing for the synthesis of fine chemicals like this compound.
Harnessing Light and Electrochemistry for Novel Transformations
Photochemistry and electrochemistry are emerging as powerful tools in organic synthesis, offering alternative energy sources to drive chemical reactions.
Photochemical Methods: Light-mediated reactions can enable unique transformations that are not accessible through traditional thermal methods. For instance, dual photoredox-mediated catalysis has been used for the propargylation of aldehydes to form homopropargyl alcohols. nih.gov This approach could be adapted for the synthesis of tertiary propargyl alcohols like this compound.
Electrochemical Synthesis: Electrochemistry provides a reagent-free method for oxidation and reduction reactions, minimizing waste and improving the sustainability of the process. An electrochemical approach for the deoxygenation of alcohols to alkanes has been developed, showcasing the potential of electrochemistry in modifying alcohol functionalities. organic-chemistry.org This suggests that electrochemical methods could be explored for various transformations involving the hydroxyl group of this compound.
Bio-inspired Catalysis and Chemoenzymatic Synthesis
Nature provides a vast inspiration for the development of highly selective and efficient catalysts.
Bio-inspired Catalysis: The design of catalysts that mimic the active sites of enzymes is a promising area of research. For example, bio-inspired binuclear nickel catalysts have been developed for carbon dioxide reduction, demonstrating the power of mimicking natural systems. acs.org Such principles could be applied to develop novel catalysts for the C-C bond formation required in the synthesis of this compound.
Chemoenzymatic Synthesis: This approach combines the advantages of chemical and enzymatic catalysis to create efficient and selective synthetic routes. nih.gov Enzymes, such as lipases and oxidoreductases, can be used to perform specific transformations with high stereoselectivity, which is particularly important for the synthesis of chiral molecules. nih.govnih.govumich.edu For example, lipases have been used in the enzymatic resolution of dihydropyrimidones to obtain enantiomerically pure compounds. rsc.org This strategy could be employed to produce enantiopure forms of this compound. Thiamine diphosphate (B83284) (ThDP)-dependent enzymes are also known to catalyze the formation of tertiary α-hydroxyketones, which are structurally related to the target compound. acs.org
Predictive Modeling and Automation in Organic Synthesis
The integration of computational tools and automation is set to revolutionize the field of organic synthesis.
Predictive Modeling: Machine learning and artificial intelligence are increasingly used to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes. medium.comsesjournal.comucla.edu By analyzing vast datasets of chemical reactions, these models can identify patterns and correlations that may not be apparent to human chemists, thereby accelerating the discovery and optimization of synthetic pathways. sesjournal.comacs.org This predictive power can significantly reduce the number of unsuccessful experiments, saving time and resources. medium.comsesjournal.com
Automation: Robotic platforms can perform reactions, purify products, and analyze results with high precision and throughput. medium.comucla.edu The combination of predictive modeling and automation has the potential to create fully autonomous synthesis platforms that can design and execute the synthesis of target molecules with minimal human intervention. ucla.edu This approach could be instrumental in the efficient and reliable production of this compound and its derivatives.
Q & A
Q. What are the recommended synthetic routes for 2-(3-Chlorophenyl)-4-pentyn-2-ol, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step organic reactions, such as:
- Alkyne coupling : Reacting 3-chlorophenyl Grignard reagents with propargyl alcohols under palladium catalysis.
- Protection/deprotection strategies : Using tert-butyldimethylsilyl (TBS) groups to protect hydroxyl intermediates during alkyne functionalization .
Optimization : - Temperature control : Maintain 0–5°C during Grignard reactions to minimize side-product formation.
- Solvent selection : Tetrahydrofuran (THF) enhances nucleophilicity in coupling steps, while dichloromethane (DCM) improves solubility during purification.
- Catalyst loading : Pd(PPh₃)₄ at 5 mol% balances cost and yield (typically 60–75%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the chlorophenyl ring (δ 7.2–7.5 ppm, aromatic protons) and pentynol backbone (δ 1.8–2.1 ppm for alkynyl protons; δ 4.2–4.5 ppm for hydroxyl-bearing methine) .
- IR spectroscopy : Confirm hydroxyl (3300–3500 cm⁻¹) and alkyne (2100–2260 cm⁻¹) functional groups .
- Mass spectrometry (HRMS) : Validate molecular weight (C₁₁H₁₁ClO: calculated 194.05; observed 194.04 ± 0.01) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for intermediates during synthesis?
Methodological Answer: Contradictions often arise from:
- Rotamers in NMR : Use variable-temperature NMR (VT-NMR) to distinguish dynamic rotational isomers. For example, splitting of methine proton signals at −20°C resolves conformational ambiguity .
- Impurity overlap : Employ 2D NMR (COSY, HSQC) to isolate signals. For alkynyl intermediates, DEPT-135 clarifies carbon hybridization .
- Crystallography : Single-crystal X-ray diffraction (as in ) provides unambiguous structural confirmation when spectral data conflict .
Q. What strategies optimize stereochemical control in derivatives of this compound?
Methodological Answer:
- Chiral auxiliaries : Use (R)- or (S)-BINOL ligands in asymmetric catalysis to induce enantioselectivity during alkyne additions (e.g., up to 85% ee reported for similar systems) .
- Kinetic resolution : Employ lipases (e.g., Candida antarctica) for enantiomeric enrichment of racemic mixtures via selective ester hydrolysis .
- Computational modeling : Density Functional Theory (DFT) predicts transition-state energies to guide catalyst design for stereoselective steps .
Q. How should researchers design assays to evaluate the compound’s biological activity?
Methodological Answer:
- Enzyme inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC₅₀ values can be determined via fluorescence quenching .
- Cytotoxicity assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare EC₅₀ values with structurally similar compounds to establish SAR trends .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS to assess pharmacokinetic potential .
Safety and Handling
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to prevent inhalation (PAC-1: 2.1 mg/m³) .
- Spill management : Absorb with diatomaceous earth, collect in sealed containers, and dispose as hazardous waste (EPA guidelines) .
- First aid : For skin contact, wash with water for 15 minutes; monitor for delayed symptoms (e.g., CNS depression) for 48 hours post-exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
